CHD1Li 6.11 is classified as an antitumor agent and belongs to a group of compounds targeting the ATPase activity of CHD1L. Its development stems from a series of medicinal chemistry efforts aimed at optimizing lead compounds for enhanced efficacy against cancer cells . The compound is synthesized from readily available precursors, demonstrating a strategic approach to drug design in oncology.
The synthesis of CHD1Li 6.11 involves several key steps, starting from commercially available materials such as p-phenylenediamine and dichloropyrimidine derivatives. The initial reaction employs triethylamine to facilitate nucleophilic aromatic substitution, yielding intermediates that are further processed through additional substitutions to form the core structure of CHD1Li 6.11 .
A notable aspect of the synthesis is the use of tert-butoxycarbonyl (BOC) protecting groups to enhance the purity and yield of the desired products. The optimization process included modifications to increase the carbon spacer between aromatic rings and functional groups, which improved peptide coupling efficiency .
The molecular structure of CHD1Li 6.11 includes a pyrimidine core with various substituents that enhance its biological activity against CHD1L. The compound's design allows it to interact effectively with the ATPase domain of the target protein, inhibiting its function .
Key structural features include:
CHD1Li 6.11 undergoes specific biochemical interactions that inhibit the ATPase activity of CHD1L. In vitro assays have demonstrated that the compound can effectively reduce enzymatic activity when incubated with substrates such as c-Myc DNA or mononucleosomes .
The reaction mechanism involves:
The mechanism by which CHD1Li 6.11 exerts its effects involves competitive inhibition of the ATP-binding site on CHD1L. This inhibition disrupts chromatin remodeling processes essential for cancer cell proliferation and survival .
Data from kinetic studies indicate that CHD1Li 6.11 binds effectively to the catalytic domain, leading to significant reductions in ATPase activity under physiological conditions .
CHD1Li 6.11 exhibits several notable physical and chemical properties:
Relevant data include:
CHD1Li 6.11 has potential applications in various scientific domains:
Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), also known as Amplified in Liver Cancer 1, is an ATP-dependent chromatin remodeling enzyme encoded within the 1q21 chromosomal region, the most frequently amplified locus in multiple solid tumors [1] [6]. This oncoprotein belongs to the Sucrose Non-Fermentation 2-like superfamily and exhibits a unique domain architecture comprising: (1) an N-terminal ATPase domain (N-ATPase, residues 32–266), (2) a C-terminal ATPase domain (C-ATPase, residues 275–599), (3) a linker region (residues 600–716), and (4) a C-terminal macrodomain (residues 717–897) [1] [6]. Unlike related chromatin remodelers, Chromodomain Helicase DNA Binding Protein 1 Like lacks tandem chromodomains but possesses a distinctive macrodomain that confers poly(ADP-ribose) binding capability essential for its activation [1] [6].
Chromodomain Helicase DNA Binding Protein 1 Like is overexpressed in numerous human malignancies, including hepatocellular carcinoma, colorectal cancer, breast cancer, ovarian cancer, gastric cancer, and cutaneous squamous cell carcinoma [4] [5] [7]. Its amplification and overexpression correlate strongly with advanced tumor stage, metastatic progression, therapy resistance, and reduced overall survival, positioning Chromodomain Helicase DNA Binding Protein 1 Like as a compelling prognostic biomarker and therapeutic target [4] [5] [8]. Mechanistically, Chromodomain Helicase DNA Binding Protein 1 Like orchestrates multiple oncogenic programs through: (1) chromatin remodeling facilitating DNA repair, (2) transcriptional activation of pro-survival and pro-metastatic genes, (3) epithelial-mesenchymal transition promotion, (4) cell cycle progression, and (5) suppression of programmed cell death pathways, including PARthanatos [1] [6] [9].
Table 1: Structural Domains of Chromodomain Helicase DNA Binding Protein 1 Like Protein
Domain | Residues | Key Features | Functional Significance |
---|---|---|---|
N-ATPase | 32-266 | Part of catalytic core, binds ATP | Provides energy for chromatin remodeling through ATP hydrolysis |
C-ATPase | 275-599 | Part of catalytic core, helicase superfamily domain (HELICc) | Cooperates with N-ATPase for nucleosome sliding |
Linker Region | 600-716 | Connects C-ATPase to macrodomain | Facilitates conformational changes upon activation |
Macrodomain | 717-897 | Poly(ADP-ribose) binding site | Mediates activation via PAR binding, regulates autoinhibition |
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